Myclobutanil

Vue d'ensemble

Description

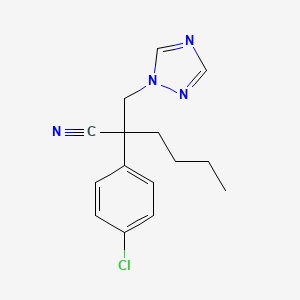

Myclobutanil: est un composé organique de formule chimique C15H17ClN4. Il se présente sous la forme d'un solide jaune pâle. Ce composé appartient à la classe des fongicides triazoles , connus pour leur activité protectrice et curative contre divers agents pathogènes des plantes. Plus précisément, le this compound inhibe la biosynthèse de l'ergostérol , un composant essentiel des membranes cellulaires fongiques .

Applications De Recherche Scientifique

Myclobutanil finds applications in:

Broad-spectrum fungicides: Effective against powdery mildew, rust, black spot, and other fungal diseases in crops.

Sterol demethylation inhibitor: It targets the ergosterol biosynthesis pathway in fungi.

Seed treatment: Used to protect seeds from pathogens like smut and bunt.

Mécanisme D'action

Target of Action

Myclobutanil is a triazole chemical used as a fungicide . Its primary target is the sterol demethylation (CYP51) enzyme . This enzyme plays a crucial role in the biosynthesis of ergosterol , a critical component of fungal cell membranes .

Mode of Action

This compound acts as a sterol demethylation inhibitor (DMI) . It specifically inhibits the biosynthesis of ergosterol . By doing so, it disrupts the integrity of the fungal cell membrane, leading to the death of the fungus .

Biochemical Pathways

The inhibition of ergosterol biosynthesis by this compound disrupts the normal functioning of the fungal cell membrane . This disruption affects various biochemical pathways within the fungus, leading to its death . Additionally, this compound can bind to the active sites of dehydrogenase, phosphatase, and protease, affecting their enzymatic activity .

Pharmacokinetics

This compound’s pharmacokinetics have been studied using physiologically based pharmacokinetic (PBPK) modeling . Key input parameters for the model include Caco-2 permeability, rat plasma binding, rat blood to plasma ratio, and rat liver microsomal half-life . These parameters help outline the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability .

Result of Action

The inhibition of ergosterol biosynthesis by this compound leads to the disruption of the fungal cell membrane, causing the death of the fungus . High doses of this compound can significantly affect the enzymatic activity of dehydrogenase and lead to a slight increase in the activity of catalase .

Action Environment

This compound is moderately soluble in water and organic solvents and is volatile . Studies show that this compound has a high potential for leaching and is moderately persistent in soil systems . Under certain conditions, it may also be persistent in aquatic systems . Therefore, environmental factors such as soil type, rainfall, and temperature can influence the action, efficacy, and stability of this compound .

Analyse Biochimique

Biochemical Properties

Myclobutanil interacts with the enzyme cytochrome P450 14α-demethylase (CYP51), inhibiting the biosynthesis of ergosterol . This interaction disrupts the integrity of the fungal cell membrane, impairing fungal growth, development, and reproduction .

Cellular Effects

This compound’s inhibition of ergosterol biosynthesis has significant effects on cellular processes. By disrupting the fungal cell membrane’s integrity, it affects cell function, including impacts on cell signaling pathways and cellular metabolism . High doses of this compound can affect the soil environment, indicating its potential impact on microbial cells .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the enzyme CYP51. It acts as a steroid demethylation inhibitor, specifically inhibiting ergosterol biosynthesis . This interaction disrupts the fungal cell membrane, leading to the impairment of fungal growth, development, and reproduction .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The degradation half-life of this compound in the liver was found to be shorter when treated with rac-MT compared to both MT-enantiomer treatments . The persistence of this compound in various soil types was determined under both laboratory and field conditions, and the reported dissipation half-life (DT 50) values ranged from 11.0–19.2 days up to 574 days in anaerobic soil .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It is classified as a moderately toxic class II compound due to its effects on antioxidant enzyme genes and animal malondialdehyde levels . The degradation half-life of this compound in the liver was found to be shorter when treated with rac-MT compared to both MT-enantiomer treatments .

Metabolic Pathways

This compound is involved in the metabolic pathway of ergosterol biosynthesis. It interacts with the enzyme CYP51, inhibiting the biosynthesis of ergosterol . Both enantiomers of this compound were able to bind to the active sites of dehydrogenase, phosphatase, and protease, with higher interacting energies observed for (S)-Myclobutanil .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The enantiomer fractions (EFs) were less than 0.5 with time in the liver, kidney, heart, lung, and testis, suggesting preferential enrichment of (-)-Myclobutanil in these tissues .

Subcellular Localization

Given its role in inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes, it can be inferred that this compound likely interacts with cellular components at the membrane level .

Méthodes De Préparation

a. Synthèse du 2-Butyl-2-(4-chlorophényl)acétonitrile:

- Commencer par le 4-chlorophénylacétonitrile et le chlorobutane.

- Les combiner avec un catalyseur de transfert de phase et chauffer le mélange.

- Ajouter une solution d'hydroxyde de sodium (NaOH) au mélange réactionnel.

- La réaction exothermique se produit et la température est élevée à 80 °C pendant 1 heure.

- Refroidir le mélange à 60 °C et poursuivre la réaction pendant 6 heures.

- Neutraliser avec de l'acide chlorhydrique dilué (HCl), laver, séparer et distiller pour obtenir le 2-butyl-2-(4-chlorophényl)acétonitrile avec un rendement de 85 %.

- Préparer le 2-butyl-2-(4-chlorophényl)acétonitrile.

- Le faire réagir avec du bromométhylbromure et du diméthylsulfoxyde (DMSO) en présence de bromure de tétrabutylammonium.

- Ajouter une solution d'hydroxyde de sodium à 50 % (NaOH) à 50 °C pendant 8 heures.

- Après refroidissement, neutraliser avec de l'acide, laver, extraire et distiller pour obtenir du this compound avec un rendement de 46 % .

Analyse Des Réactions Chimiques

Le Myclobutanil subit diverses réactions, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courants comprennent NaOH, HCl et DMSO. Les principaux produits formés dépendent des conditions réactionnelles spécifiques.

4. Applications de la recherche scientifique

Le this compound trouve des applications dans :

Fongicides à large spectre: Efficace contre l'oïdium, la rouille, la tache noire et d'autres maladies fongiques des cultures.

Inhibiteur de la déméthylation des stérols: Il cible la voie de biosynthèse de l'ergostérol chez les champignons.

Traitement des semences: Utilisé pour protéger les semences contre les agents pathogènes comme la carie et la nielle.

5. Mécanisme d'action

Le this compound inhibe l'enzyme CYP51 , qui est impliquée dans la synthèse de l'ergostérol. En perturbant la production d'ergostérol, il affaiblit les membranes cellulaires fongiques, conduisant à la mort cellulaire.

Comparaison Avec Des Composés Similaires

La particularité du Myclobutanil réside dans son efficacité, sa sécurité et sa longue durée d'action. Des composés similaires incluent le tébuconazole et le propiconazole .

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)hexanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4/c1-2-3-8-15(9-17,10-20-12-18-11-19-20)13-4-6-14(16)7-5-13/h4-7,11-12H,2-3,8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJKXKUJVSEEFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CN1C=NC=N1)(C#N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4 | |

| Record name | MYCLOBUTANIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024315 | |

| Record name | Myclobutanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Myclobutanil is a light yellow solid used as a fungicide., Light yellow solid; [Merck Index] | |

| Record name | MYCLOBUTANIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Myclobutanil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6215 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

202 to 208 °C at 1 mm Hg | |

| Record name | MYCLOBUTANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in common organic solvents, e.g. ketones, esters, alcohols and aromatic hydrocarbons, all 50 to 100 g/L. Insoluble in aliphatic hydrocarbons., Soluble in ethanol, benzene, ethyl acetate, and acetone., In water, 142 mg/L at 25 °C | |

| Record name | MYCLOBUTANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000016 [mmHg], 1.6X10-6 mm Hg at 25 °C | |

| Record name | Myclobutanil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6215 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MYCLOBUTANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow solid., Light yellow crystals | |

CAS No. |

88671-89-0 | |

| Record name | MYCLOBUTANIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Myclobutanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88671-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myclobutanil [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088671890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myclobutanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-n-butyl-α-(4-chlorophenyl)-1H-1,2,4-triazole-1-propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,4-Triazole-1-propanenitrile, α-butyl-α-(4-chlorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYCLOBUTANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6T1JTM6KZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MYCLOBUTANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

63 to 68 °C | |

| Record name | MYCLOBUTANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.